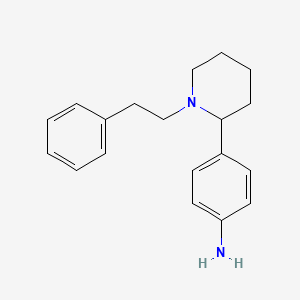
4-(1-Phenethylpiperidin-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Phenethylpiperidin-2-yl)aniline is a synthetic compound that belongs to the class of piperidine derivatives This compound is structurally related to fentanyl analogs, which are known for their potent analgesic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(1-Phenethylpiperidin-2-yl)aniline can be synthesized through a multi-step process involving several key reactions:
Michael Addition: The synthesis begins with the Michael addition of phenylethanamine and methyl acrylate.
Dieckmann Condensation: This intermediate undergoes Dieckmann condensation to form N-phenylethyl-4-piperidone.
Hydrolysis: The intermediate is then hydrolyzed under acidic conditions.
Reductive Amination: Finally, the compound is subjected to reductive amination with aniline and hydrogen catalyzed by Raney Nickel, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Phenethylpiperidin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
4-(1-Phenethylpiperidin-2-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential interactions with biological receptors and enzymes.
Medicine: Research is ongoing to explore its analgesic properties and potential use in pain management.
Industry: It serves as a precursor for the production of various pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 4-(1-Phenethylpiperidin-2-yl)aniline involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and resulting in analgesic effects. The pathways involved include the inhibition of neurotransmitter release and the activation of downstream signaling cascades .
Vergleich Mit ähnlichen Verbindungen
4-(1-Phenethylpiperidin-2-yl)aniline can be compared with other similar compounds, such as:
Fentanyl: A potent synthetic opioid with a similar piperidine structure.
Acryloylfentanyl: A close structural analog of fentanyl with additional functional groups.
Carfentanil: Another fentanyl analog with a higher potency.
Eigenschaften
Molekularformel |
C19H24N2 |
|---|---|
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
4-[1-(2-phenylethyl)piperidin-2-yl]aniline |
InChI |
InChI=1S/C19H24N2/c20-18-11-9-17(10-12-18)19-8-4-5-14-21(19)15-13-16-6-2-1-3-7-16/h1-3,6-7,9-12,19H,4-5,8,13-15,20H2 |
InChI-Schlüssel |
SJVFAJXDHFCTHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(C1)C2=CC=C(C=C2)N)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


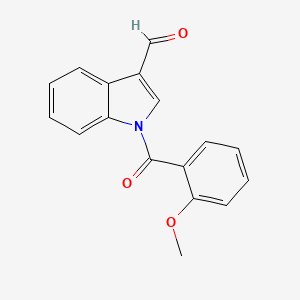

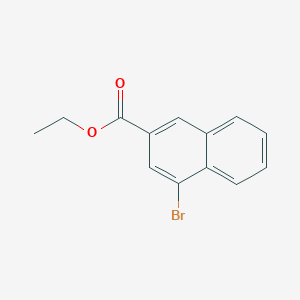
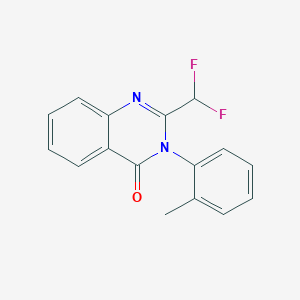
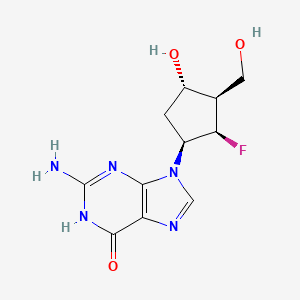

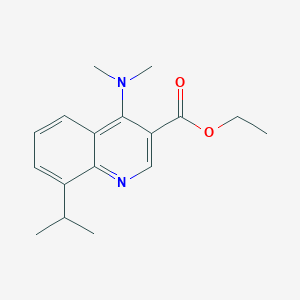

![Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate](/img/structure/B11843873.png)
![1,2,3,4,6,7,8,12-Octahydrobenzo[6,7]cyclohepta[1,2,3-de]isoquinoline-2-carboxamide](/img/structure/B11843878.png)
![(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine](/img/structure/B11843882.png)

![6-(3-Chlorophenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindol-5-one](/img/structure/B11843888.png)

